Home > Products > Screening Compounds P122622 > 1-Benzenesulfonyl-5-fluorouracil
1-Benzenesulfonyl-5-fluorouracil - 54390-99-7

1-Benzenesulfonyl-5-fluorouracil

Catalog Number: EVT-3407256
CAS Number: 54390-99-7
Molecular Formula: C10H7FN2O4S
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzenesulfonyl-5-fluorouracil is a synthetic derivative of 5-fluorouracil, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including colorectal and breast cancer. The compound combines the properties of 5-fluorouracil with a benzenesulfonyl group, potentially enhancing its pharmacological profile and reducing toxicity. The introduction of the benzenesulfonyl moiety may improve solubility and bioavailability, making it a subject of interest in medicinal chemistry.

Source

The compound is synthesized through various chemical reactions involving 5-fluorouracil, which itself is derived from uracil. The synthesis often employs different reagents and conditions to achieve the desired modifications.

Classification

1-Benzenesulfonyl-5-fluorouracil falls under the category of antineoplastic agents, specifically nucleobase analogs. It is classified as a fluorinated pyrimidine derivative, which is known for its role in inhibiting DNA synthesis in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of 1-benzenesulfonyl-5-fluorouracil typically involves the following steps:

  1. Starting Materials: The reaction begins with 5-fluorouracil as the primary substrate.
  2. Reagents: Common reagents include benzenesulfonyl chloride and a base such as triethylamine or pyridine to facilitate the reaction.
  3. Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Technical Details

The general synthetic pathway can be outlined as follows:

  1. Dissolve 5-fluorouracil in an appropriate solvent.
  2. Add benzenesulfonyl chloride slowly while stirring.
  3. Introduce a base to neutralize the hydrochloric acid formed during the reaction.
  4. Allow the mixture to stir for several hours, followed by purification through crystallization or chromatography.

This method allows for the selective attachment of the benzenesulfonyl group to the nitrogen atom of the pyrimidine ring in 5-fluorouracil.

Molecular Structure Analysis

Structure

The molecular formula for 1-benzenesulfonyl-5-fluorouracil is C11_{11}H10_{10}FN_{N}O2_{2}S. The structure consists of a pyrimidine ring with a fluorine atom at position 5 and a benzenesulfonyl group attached to position 1.

Data

  • Molecular Weight: Approximately 235.26 g/mol
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

1-Benzenesulfonyl-5-fluorouracil can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or other nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, releasing 5-fluorouracil.

Technical Details

The stability of 1-benzenesulfonyl-5-fluorouracil under physiological conditions makes it suitable for further modifications or conjugations with other therapeutic agents.

Mechanism of Action

1-Benzenesulfonyl-5-fluorouracil exerts its antitumor effects primarily through inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking uracil, it integrates into RNA and DNA structures, leading to faulty nucleic acid synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells.

Process

  1. Incorporation: The compound is taken up by cancer cells where it mimics uridine.
  2. Inhibition: It inhibits thymidylate synthase, disrupting DNA replication and repair mechanisms.
  3. Cell Death: This leads to cell cycle arrest and programmed cell death (apoptosis).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but may decompose under extreme pH levels.

Chemical Properties

  • pH Stability: Maintains stability at neutral pH but may degrade under highly acidic or basic conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the sulfonamide group.
Applications

1-Benzenesulfonyl-5-fluorouracil has several scientific uses, particularly in cancer therapy:

  • Antitumor Agent: It is primarily used in research as an antitumor agent due to its ability to inhibit DNA synthesis.
  • Prodrug Development: Its structure allows for modifications that can enhance its therapeutic efficacy and reduce side effects associated with traditional chemotherapy agents like 5-fluorouracil.
  • Drug Delivery Systems: Investigated for use in targeted drug delivery systems where its sulfonamide moiety can facilitate conjugation with targeting ligands or carriers.
Introduction to 1-Benzenesulfonyl-5-fluorouracil in Anticancer Research

Rationale for Structural Modification of 5-Fluorouracil (5-FU) in Drug Design

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy since its clinical introduction in 1962, widely used against colorectal, breast, and gastrointestinal cancers [5]. Despite its historical significance, 5-FU faces critical limitations: a short plasma half-life (approximately 16 minutes), low oral bioavailability (28-100%), and high susceptibility to enzymatic degradation by dihydropyrimidine dehydrogenase (DPD) [5] [7]. These pharmacokinetic shortcomings necessitate frequent dosing, leading to toxicity spikes and suboptimal therapeutic outcomes. Additionally, tumor resistance mechanisms—such as upregulated thymidylate synthase (TS) expression or impaired drug activation pathways—further diminish clinical efficacy [3] [7].

Structural modification at the N1 position of 5-FU represents a strategic approach to overcome these challenges. By introducing diverse functional groups, researchers aim to:

  • Enhance metabolic stability by shielding sites vulnerable to DPD degradation.
  • Improve membrane permeability through increased lipophilicity.
  • Modulate target specificity to bypass resistance mechanisms [1] [8]. For instance, rational chemical modifications of ifosfamide and 5-FU for endometrial cancer demonstrated that methyl or benzene ring additions improved binding affinity to mutated KRAS proteins (–7.5 kcal/mol vs. unmodified drugs) [1]. Similarly, 1-Benzenesulfonyl-5-fluorouracil emerges as a promising derivative where the bulky sulfonyl group sterically hinders DPD access while optimizing drug-receptor interactions.

Table 1: Key Limitations of 5-FU and Objectives of N1 Modification

Limitation of 5-FUConsequenceStructural Modification Objective
Short plasma half-life (16 min)Frequent dosing peaks/valleysBlock DPD degradation sites
Low oral bioavailability (28%)Unpredictable absorptionEnhance lipophilicity
High resistance developmentTreatment failure in 30-50% of patientsBypass TS/activation pathway defects
Narrow therapeutic indexDose-limiting toxicitiesImprove tumor-targeted activation

Role of Benzenesulfonyl Group in Enhancing Pharmacokinetic and Pharmacodynamic Properties

The benzenesulfonyl moiety (–SO₂C₆H₅) attached to 5-FU’s N1 position confers distinct physicochemical advantages crucial for anticancer efficacy. This group significantly elevates lipophilicity (log P increase of ~1.5–2.0 units), facilitating passive diffusion across cellular membranes [6] [8]. Enhanced membrane permeability is critical for overcoming multidrug resistance (MDR) phenotypes linked to efflux transporters like P-glycoprotein [3].

Mechanistically, the benzenesulfonyl group operates through three synergistic effects:

  • Steric Shielding: The bulky aromatic ring physically obstructs DPD’s catalytic site, reducing deactivation. Studies show sulfonyl derivatives exhibit 3–5-fold lower DPD-mediated clearance compared to 5-FU [7].
  • Electronic Modulation: The electron-withdrawing sulfonyl group alters electron density at C6, promoting nucleophilic attack during intracellular anabolism to cytotoxic fluoronucleotides [8].
  • Tunable Specificity: Unlike smaller alkyl groups (e.g., propargyl), the benzenesulfonyl moiety allows regioselective modifications (e.g., para-substitutions) to fine-tune S1PR2 antagonism or TS inhibition [7].

Table 2: SAR Analysis of N1-Modified 5-FU Derivatives

N1 SubstituentLipophilicity (log P)DPD Stability (Half-life)Cytotoxicity (IC₅₀ vs. MCF-7)
Unmodified 5-FU–0.8916 min160.7 ± 0.22 µM
Propargyl–0.1242 min>200 µM*
Benzoyl (4a-g derivatives)0.98–1.7590–120 min23.4–167 µM
Benzenesulfonyl1.82>180 minUnder investigation

* Requires Pd0-mediated activation [8]

Historical Evolution of 5-FU Derivatives and Their Clinical Limitations

The development of 5-FU derivatives has evolved through three generations, each addressing specific drawbacks of the parent drug:

  • First-Generation Prodrugs (Capecitabine, Tegafur): Designed to improve oral bioavailability, these agents rely on enzymatic conversion to 5-FU in vivo. However, their efficacy remains compromised by DPD variability and off-target activation, causing hand-foot syndrome and gastrointestinal toxicity [5] [7].

  • Second-Generation Modifications (N1-Alkyl/Aryl): Derivatives like 5-fluoro-1-(hydroxymethyl)uracil enabled site-specific esterification (e.g., benzoylation), enhancing stability and tumor accumulation. The Schotten-Baumann reaction facilitated diverse aryl conjugates (e.g., 3-nitrobenzoyl-5-FU), with IC₅₀ values of 23.4 µM in breast cancer cells—significantly lower than 5-FU (160.7 µM) [4] [3]. Despite improved cytotoxicity, inconsistent metabolic activation and solubility issues limited clinical translation.

  • Third-Generation Hybrids (BOOM Prodrugs, S1PR2 Antagonists): Innovations include palladium-labile N1-alkynyl derivatives for tumor-targeted activation and resistance modulators like S1PR2 antagonists (e.g., compound 9d). The latter inhibits DPD overexpression in 5-FU-resistant colorectal cells, restoring drug sensitivity in vivo [7] [8].

1-Benzenesulfonyl-5-fluorouracil epitomizes an advanced second-generation derivative. Its benzenesulfonyl group merges metabolic resilience with synthetic versatility, overcoming solubility hurdles seen in benzoyl counterparts while enabling controlled activation—a limitation of Pd0-dependent propargyl derivatives [8].

Table 3: Evolution of 5-FU Derivatives with Key Attributes

GenerationRepresentative CompoundsInnovationClinical Limitation
1stCapecitabine, TegafurOral bioavailabilityDPD-dependent toxicity
2nd1-(4-Methoxybenzoyl)-5-FU (4d)Ester-based tumor targetingVariable hydrolysis rates
2ndAryl-urea-5FU (AUFU01-03)Improved TS binding affinitySynthetic complexity
3rdN1-Propargyl-5-FUBioorthogonal Pd0 activationRequires implantable device
3rdS1PR2 antagonist 9d + 5-FUReverses chemoresistanceNew molecular entity toxicity
Advanced 2nd1-Benzenesulfonyl-5-FUDPD resistance + tunable lipophilicityPending preclinical validation
  • 5-Fluorouracil
  • 1-Benzenesulfonyl-5-fluorouracil
  • Capecitabine
  • Tegafur
  • 1-(4-Methoxybenzoyl)-5-FU
  • Aryl-urea-5-FU (AUFU01-03)
  • N1-Propargyl-5-FU
  • S1PR2 antagonist 9d

Properties

CAS Number

54390-99-7

Product Name

1-Benzenesulfonyl-5-fluorouracil

IUPAC Name

1-(benzenesulfonyl)-5-fluoropyrimidine-2,4-dione

Molecular Formula

C10H7FN2O4S

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C10H7FN2O4S/c11-8-6-13(10(15)12-9(8)14)18(16,17)7-4-2-1-3-5-7/h1-6H,(H,12,14,15)

InChI Key

ZZDRJVSCQGYTCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.